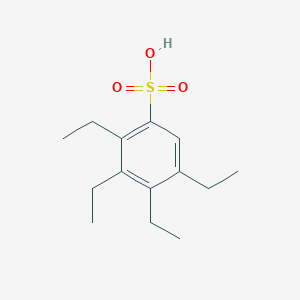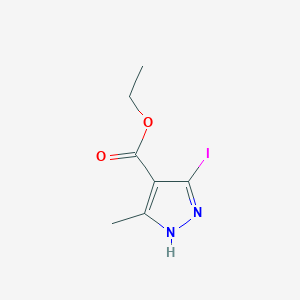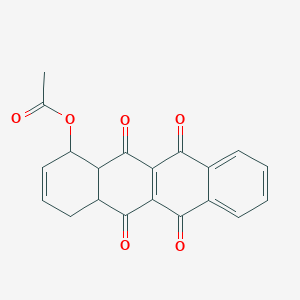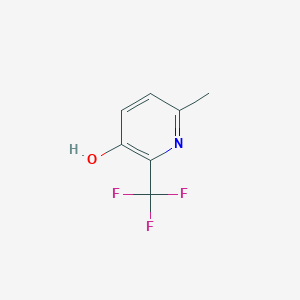
4'-Methoxy-2,4,6-trinitrobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methoxy-2,4,6-trinitrobiphenyl is an organic compound characterized by the presence of a methoxy group and three nitro groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-2,4,6-trinitrobiphenyl typically involves the nitration of 4’-methoxybiphenyl. The process begins with the preparation of 4’-methoxybiphenyl, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods: Industrial production of 4’-Methoxy-2,4,6-trinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Methoxy-2,4,6-trinitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amino derivatives of biphenyl.
Substitution: Halogenated biphenyls and other substituted derivatives.
Aplicaciones Científicas De Investigación
4’-Methoxy-2,4,6-trinitrobiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4’-Methoxy-2,4,6-trinitrobiphenyl involves its interaction with specific molecular targets and pathways. The nitro groups on the biphenyl ring can participate in redox reactions, influencing cellular processes. The compound’s ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially leading to biological effects such as antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
- 4-Methoxy-2-nitrobiphenyl
- 2,4,6-Trinitrobiphenyl
- 4’-Methoxy-2,4-dinitrobiphenyl
Comparison: 4’-Methoxy-2,4,6-trinitrobiphenyl is unique due to the presence of both a methoxy group and three nitro groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of electron-donating and electron-withdrawing groups, making it versatile in various chemical reactions and applications.
Propiedades
Número CAS |
5110-85-0 |
|---|---|
Fórmula molecular |
C13H9N3O7 |
Peso molecular |
319.23 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C13H9N3O7/c1-23-10-4-2-8(3-5-10)13-11(15(19)20)6-9(14(17)18)7-12(13)16(21)22/h2-7H,1H3 |
Clave InChI |
CTRCCGCGDWDRMU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)


![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)

![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)

